
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid
Overview
Description
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a benzoic acid moiety attached to a pyrimidine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoropyrimidine and benzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) may be used.
Reaction Steps: The reaction involves the coupling of 2-chloro-5-fluoropyrimidine with benzoic acid through a nucleophilic substitution reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups. For example, the benzoic acid moiety can be reduced to a benzyl alcohol derivative.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and ligands in the presence of bases like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chloro-5-fluoropyrimidin-4-yl)amino)ethanol
- TERT-BUTYL N-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)AMINO]PHENYL}CARBAMATE
Uniqueness
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a pyrimidine ring with chlorine and fluorine substitutions This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C11H6ClFN2O2 |
|---|---|
Molecular Weight |
252.63 g/mol |
IUPAC Name |
4-(2-chloro-5-fluoropyrimidin-4-yl)benzoic acid |
InChI |
InChI=1S/C11H6ClFN2O2/c12-11-14-5-8(13)9(15-11)6-1-3-7(4-2-6)10(16)17/h1-5H,(H,16,17) |
InChI Key |
OUHOADGJQWZRDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2F)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
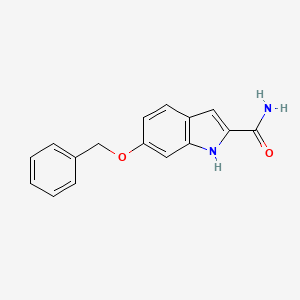
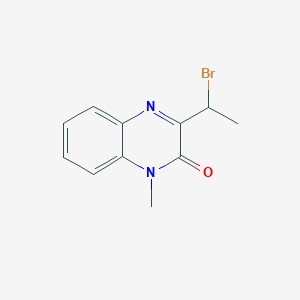
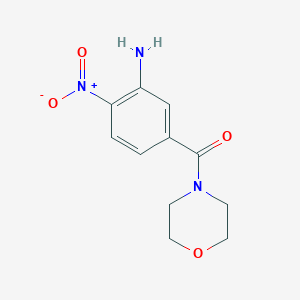
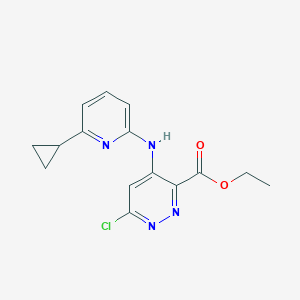



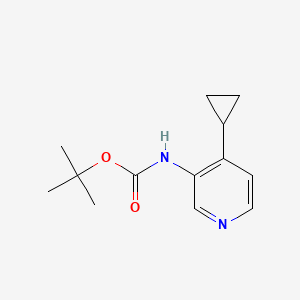
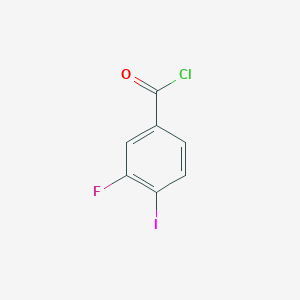
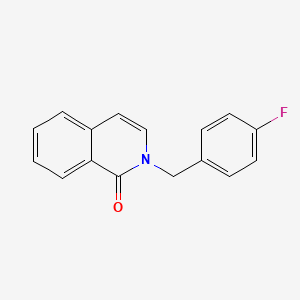
![3-[(Thiophen-2-ylmethyl)-amino]-benzoic acid methyl ester](/img/structure/B8417653.png)
![5-Chloro-2-ethyl-13-(4-fluorophenoxymethyl)-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8417660.png)

![1-Formyl-3-Hydroxy-9H-Pyrido[3,4-b]Indole](/img/structure/B8417677.png)
